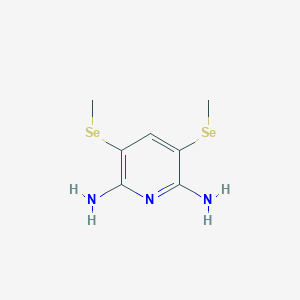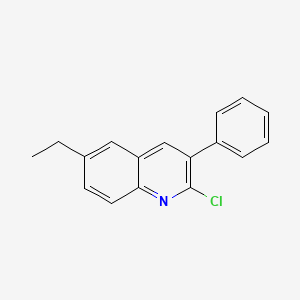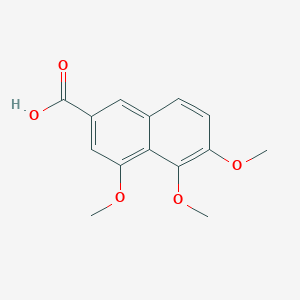
3,5-Bis(methylselanyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylselanyl)pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylselanyl groups attached to a pyridine ring, along with two amino groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylselanyl)pyridine-2,6-diamine typically involves the reaction of 3,5-diaminopyridine with methylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include ethanol and dichloromethane, and the reaction temperature is maintained between 0°C to 25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(methylselanyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylselanyl groups to selenol groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include diselenides, selenols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Bis(methylselanyl)pyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Bis(methylselanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The methylselanyl groups can participate in redox reactions, modulating the activity of oxidative enzymes and pathways. This compound can also form complexes with metal ions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
3,5-Diaminopyridine: Lacks the methylselanyl groups, making it less reactive in redox reactions.
3,5-Bis(methylthio)pyridine-2,6-diamine: Contains sulfur instead of selenium, resulting in different chemical properties and reactivity.
2,6-Diaminopyridine: Similar structure but without the substituents at the 3 and 5 positions.
Uniqueness: 3,5-Bis(methylselanyl)pyridine-2,6-diamine is unique due to the presence of methylselanyl groups, which impart distinct redox properties and reactivity. This makes it particularly valuable in applications requiring oxidative stability and reactivity.
Propriétés
Numéro CAS |
918156-34-0 |
|---|---|
Formule moléculaire |
C7H11N3Se2 |
Poids moléculaire |
295.1 g/mol |
Nom IUPAC |
3,5-bis(methylselanyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H11N3Se2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) |
Clé InChI |
FPPHKSCTQQPTSG-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC(=C(N=C1N)N)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine](/img/structure/B12623769.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)

![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)
